molecular formula C8H7FO2S B3430254 Methyl 4-fluoro-2-sulfanylbenzoate CAS No. 81223-44-1

Methyl 4-fluoro-2-sulfanylbenzoate

Cat. No. B3430254
CAS RN: 81223-44-1
M. Wt: 186.21 g/mol
InChI Key: CQVRIGKAFSNQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the class of benzoate derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-sulfanylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also have potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl 4-fluoro-2-sulfanylbenzoate. However, it is not intended for use in drug formulations or for human consumption. Therefore, information on its biochemical and physiological effects is not relevant.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-fluoro-2-sulfanylbenzoate in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation is that it may not be readily available in all regions. This may limit its use in some research projects.

Future Directions

There are several future directions for research on Methyl 4-fluoro-2-sulfanylbenzoate. One potential area of research is its potential applications in the pharmaceutical industry. It may be possible to use it as a precursor for the synthesis of drugs with unique properties. Additionally, research can be conducted to explore its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, Methyl 4-fluoro-2-sulfanylbenzoate is a chemical compound with unique properties and potential applications in scientific research. It can be synthesized using a simple and efficient method and has a high purity. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the pharmaceutical industry and other fields. Further research is needed to fully explore its potential applications and properties.

Scientific Research Applications

Methyl 4-fluoro-2-sulfanylbenzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It can also be used as a reagent in organic synthesis reactions. Additionally, it has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs.

properties

IUPAC Name

methyl 4-fluoro-2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRIGKAFSNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239429
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81223-44-1
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81223-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-2-sulfanylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-sulfanylbenzoic acid (6.0 g, 34.9 mmol), concentrated sulfuric acid (6 mL) in methanol (200 mL) was refluxed for 18 hours under argon atmosphere. The resulting mixture was concentrated in vacuo. The residue was diluted with ethyl acetate, washed with water, basified with a saturated aqueous solution of sodium bicarbonate to about pH 8. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 4.54 g of the crude product as a brown oil (yield was 70%), which was used directly for the next step without further purification. MS obsd. (ESI−) [(M−H)−] 185.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-sulfanylbenzoate
Reactant of Route 2
Methyl 4-fluoro-2-sulfanylbenzoate
Reactant of Route 3
Methyl 4-fluoro-2-sulfanylbenzoate
Reactant of Route 4
Methyl 4-fluoro-2-sulfanylbenzoate
Reactant of Route 5
Methyl 4-fluoro-2-sulfanylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-2-sulfanylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.